[(4S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol
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Overview
Description
[(4S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is a complex organic compound with a unique structure that includes multiple phenylmethoxy groups attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common approach is to use organolithium reagents to construct the oxane ring and introduce the phenylmethoxy groups. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(4S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of a strong base or an appropriate catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new ether or ester compounds .
Scientific Research Applications
[(4S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol involves its interaction with specific molecular targets. The phenylmethoxy groups can participate in hydrophobic interactions, while the oxane ring may engage in hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
[(4S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol can be compared with other similar compounds, such as:
[(4S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol: This compound has an ethyl group instead of a methanol group, which may affect its reactivity and biological activity.
[(4S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]propane: The presence of a propane group can influence the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(4S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24?,25?,26-,27?,28?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKYEUQDXDKNDX-MFWQVEAISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C([C@H](C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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